3,6-Dibromophthalonitrile

Beschreibung

Contextualizing 3,6-Dibromophthalonitrile within Phthalonitrile (B49051) Chemistry

This compound is a key halogenated derivative within the broader class of phthalonitriles, which are aromatic compounds based on a benzene (B151609) ring with two adjacent cyano (-CN) groups. Phthalonitriles are crucial precursors for the synthesis of phthalocyanines (Pcs) and subphthalocyanines (SubPcs), complex macrocyclic molecules with extensive applications in materials science, medicine, and chemical industries. scholaris.caresearchgate.netgoogle.com The positions on the phthalonitrile benzene ring are designated numerically, with the positions adjacent to the cyano groups being 3 and 6 (alpha positions) and the other two being 4 and 5 (beta positions). worldscientific.com

The defining feature of this compound is the presence of bromine atoms at the alpha (3,6) positions. This specific substitution pattern makes it a valuable intermediate for producing non-peripherally substituted phthalocyanines. worldscientific.comtubitak.gov.tr The synthesis of phthalocyanine (B1677752) compounds often utilizes a condensation reaction of phthalonitriles. google.com By starting with a substituted phthalonitrile like this compound, chemists can introduce specific functionalities to the final macrocycle, thereby tuning its electronic, optical, and solubility properties. The bromine atoms are effective leaving groups, facilitating subsequent chemical modifications to create more complex derivatives. worldscientific.comresearchgate.net

The synthesis of this compound itself has been a subject of study. While direct bromination of phthalonitrile often results in a difficult-to-separate mixture of isomers with low yields, more targeted methods have been developed. google.com A common and effective route involves the bromination of 3,6-dihydroxyphthalonitrile using reagents like triphenylphosphine (B44618) dibromide. worldscientific.comworldscientific.comresearchgate.net This method provides a more direct and higher-yielding pathway to the desired 3,6-disubstituted product. google.comgoogle.com

Academic Significance and Research Trajectory of Brominated Phthalonitriles

Brominated phthalonitriles, including this compound, hold significant academic and practical interest due to their role as versatile building blocks in organic and materials chemistry. The carbon-bromine bond is relatively easy to break, making these compounds excellent substrates for a variety of cross-coupling and substitution reactions. worldscientific.com This allows for the introduction of diverse functional groups, such as alkyl, alkoxy, aryl, and alkynyl moieties, onto the phthalocyanine periphery. google.com This functionalization is critical for tuning the properties of the resulting materials for specific applications.

The research trajectory for brominated phthalonitriles has evolved from simple syntheses to the creation of highly functionalized, complex molecules. Initially, the focus was on establishing reliable synthetic routes to obtain specific isomers like this compound. google.com Contemporary research now leverages these foundational compounds to build sophisticated molecular architectures. For instance, this compound is a precursor for synthesizing non-peripherally substituted phthalocyanines, which exhibit unique photophysical properties due to the position of the substituents. worldscientific.com These properties are desirable for applications in photodynamic therapy, organic electronics, and nonlinear optics. nih.govnih.gov

The strategic placement of bromine atoms allows for controlled, stepwise reactions to build complex structures. For example, researchers have used this compound as a starting point for creating hexasubstituted benzenes with exceptionally high dipole moments, which are of interest for ferroelectric and organic photovoltaic applications. nih.gov The ability to create these advanced materials underscores the academic significance of brominated phthalonitriles as enabling synthons. The ongoing research trend points towards using these brominated precursors to develop novel materials with precisely engineered properties for high-tech applications. researchgate.netacs.org

Methodological Approaches in Investigating this compound Derivatives

The investigation of this compound and its derivatives involves a multi-faceted approach combining synthesis, purification, and detailed characterization.

Synthesis and Derivatization: The primary synthesis of this compound often starts from 3,6-dihydroxyphthalonitrile, reacting it with a brominating agent such as triphenylphosphine dibromide. worldscientific.comresearchgate.netgoogle.com Once obtained, this compound serves as a versatile platform for further derivatization. Key methodological approaches include:

Nucleophilic Aromatic Substitution (SNAr): This method is used to replace the bromine atoms with nucleophiles. For example, it has been employed to synthesize 3,6-bis(3-hydroxypropylthio)phthalonitrile by reacting this compound with 3-mercapto-propanol. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed reactions like the Buchwald-Hartwig and Sonogashira couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig reaction has been used for the synthesis of 3,6-bis(diarylamino)phthalonitriles. worldscientific.com

Cyclotetramerization: This is the crucial step for forming the phthalocyanine macrocycle from phthalonitrile precursors. The Linstead method, using reagents like lithium or magnesium butoxide in a high-boiling solvent, is a common approach, although its success can be influenced by the electronic nature of the substituents on the phthalonitrile. worldscientific.com

Table 1: Synthesis and Derivatization of this compound

| Reaction Type | Starting Material | Key Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Bromination | 3,6-Dihydroxyphthalonitrile | Triphenylphosphine, Bromine | This compound | worldscientific.com |

| Nucleophilic Substitution | This compound | 3-Mercapto-propanol | 3,6-bis(3-hydroxypropylthio)phthalonitrile | nih.gov |

| Buchwald-Hartwig Coupling | This compound | Amines (e.g., Diethylamine) | 3,6-Dialkylamino-substituted phthalonitriles | worldscientific.com |

| Cyclotetramerization | 3,6-Disubstituted Phthalonitriles | Lithium/Magnesium Alkoxides | Non-peripherally substituted Phthalocyanines | worldscientific.com |

Characterization Techniques: A comprehensive suite of analytical techniques is employed to confirm the structure and purity of the synthesized compounds and to study their properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation, confirming the positions of substituents on the aromatic ring. tubitak.gov.trnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition of the new compounds. worldscientific.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify characteristic functional groups, such as the sharp peak of the nitrile (C≡N) group around 2220-2230 cm⁻¹. tubitak.gov.tr

UV-Vis Spectroscopy: This technique is crucial for studying the electronic absorption properties of the final phthalocyanine derivatives, particularly the characteristic Q-band absorption in the visible/near-IR region. nih.gov

Electrochemical Methods: Techniques like cyclic voltammetry (CV) are used to investigate the redox properties and determine the HOMO and LUMO energy levels of the synthesized molecules, which is vital for applications in organic electronics. researchgate.netnih.gov

These methodological approaches provide a robust framework for the synthesis and detailed investigation of novel materials derived from this compound.

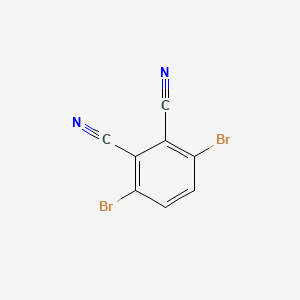

Structure

2D Structure

Eigenschaften

Molekularformel |

C8H2Br2N2 |

|---|---|

Molekulargewicht |

285.92 g/mol |

IUPAC-Name |

3,6-dibromobenzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C8H2Br2N2/c9-7-1-2-8(10)6(4-12)5(7)3-11/h1-2H |

InChI-Schlüssel |

BPQOZZWMISNVKN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1Br)C#N)C#N)Br |

Herkunft des Produkts |

United States |

Synthetic Pathways and Mechanistic Considerations for 3,6 Dibromophthalonitrile

Historical Development of Synthetic Strategies for Dihalophthalonitriles

The synthesis of dihalogenated phthalonitriles has been a subject of interest due to their role as precursors in the production of phthalocyanine (B1677752) compounds. google.com Historically, methods for producing these compounds were often direct and seemingly straightforward, but they suffered from significant drawbacks. Early strategies for synthesizing 3,6-dihalogenated phthalonitriles were not well-documented or efficient. google.com

A notable historical approach for the synthesis of 3,6-Dibromophthalonitrile involved the direct bromination of the parent molecule, phthalonitrile (B49051). google.com This method, reported by Leznoff, resulted in a complex mixture of products, including various mono- and di-brominated isomers of phthalonitrile. google.com The primary challenge with this strategy was the lack of regioselectivity, leading to bromination at different positions on the aromatic ring. Consequently, the isolation and purification of the desired 3,6-dibromo isomer from this mixture proved to be exceptionally difficult. This separation challenge, combined with a very low yield of only 7%, rendered the direct bromination approach impractical for efficient production. google.com The difficulties associated with this early method highlighted the need for more selective and higher-yielding synthetic pathways.

Contemporary and Innovative Synthetic Methodologies for this compound

Modern synthetic chemistry has provided more sophisticated and efficient routes to this compound, overcoming the significant limitations of earlier methods. These contemporary strategies prioritize selectivity and yield, primarily by utilizing precursors that direct the bromine atoms to the desired positions.

Synthesis from 3,6-Dihydroxyphthalonitrile Precursors

A highly effective and innovative method for synthesizing this compound starts with 3,6-dihydroxyphthalonitrile as the precursor. google.comgoogle.com This strategy leverages the conversion of the hydroxyl groups into bromides. The process involves dissolving triphenylphosphine (B44618) in acetonitrile, followed by the addition of liquid bromine at a controlled temperature of 30-40°C. google.com This initial step forms a reactive brominating agent, likely dibromotriphenylphosphorane (Ph₃PBr₂), in situ.

To this reaction mixture, 3,6-dihydroxyphthalonitrile is added, and the solution is heated to 60-70°C for approximately 30 minutes. google.comgoogle.com Following this, the solvent (acetonitrile) is removed under reduced pressure. The remaining mixture is then heated to a higher temperature, between 180°C and 200°C, until gas evolution ceases. google.com After cooling, the solid product is obtained and can be further purified by recrystallization. google.com This method is noted for its simplicity, scalability, and significantly improved yield, which can reach up to 80%, producing a high-purity product. google.com

Alternative Bromination Strategies of Phthalonitrile and Derivatives

While the synthesis from the dihydroxy precursor is highly efficient, alternative strategies continue to be relevant in the broader context of phthalonitrile chemistry. The direct bromination of phthalonitrile, despite its historical drawbacks of low yield and difficult separation of isomers, represents a fundamental approach to halogenation. google.com

The strategic value of brominated phthalonitriles lies in their utility as versatile intermediates. worldscientific.com The bromine atoms act as excellent leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of other functional groups. This versatility is crucial for creating tailored phthalonitrile derivatives, which are precursors to complex molecules like phthalocyanines with specific desired properties. worldscientific.com Therefore, research into bromination techniques, even if not directly applied to the parent phthalonitrile for this specific isomer, contributes to the broader field of functionalized aromatic synthesis.

Optimization of Preparation Methods and Yield Enhancement

The primary driver for developing new synthetic routes for this compound has been the need to overcome the poor yields and purification challenges of historical methods. google.com The synthesis starting from 3,6-dihydroxyphthalonitrile is a prime example of process optimization. It addresses both key issues by providing a highly regioselective reaction that avoids the formation of isomeric byproducts and dramatically increases the product yield.

The table below provides a comparative overview of the historical direct bromination method and the contemporary approach using a dihydroxy precursor, illustrating the significant enhancements achieved.

| Feature | Historical Method (Direct Bromination) | Contemporary Method (from Dihydroxy Precursor) |

| Precursor | Phthalonitrile | 3,6-Dihydroxyphthalonitrile |

| Key Reagents | Bromine (Br₂) | Triphenylphosphine (Ph₃P), Bromine (Br₂) |

| Reported Yield | ~7% google.com | Up to 80% google.com |

| Selectivity | Low (produces a mixture of isomers) google.com | High (specifically targets the 3 and 6 positions) |

| Purification | Very difficult due to isomeric mixture google.com | Straightforward (e.g., recrystallization) google.com |

| Scalability | Poor | Suitable for large-scale production google.com |

This table is based on data from the cited sources.

Mechanistic Elucidation of Formation Reactions

The mechanism for the synthesis of this compound from its dihydroxy precursor involves several key steps. The reaction is initiated by the interaction between triphenylphosphine (a nucleophile) and bromine (an electrophile) to form a phosphonium (B103445) salt intermediate, specifically dibromotriphenylphosphorane (Ph₃PBr₂). google.com

This species is a powerful reagent for converting alcohols into alkyl or aryl halides. The oxygen atoms of the hydroxyl groups on the 3,6-dihydroxyphthalonitrile precursor then attack the electrophilic phosphorus atom of the dibromotriphenylphosphorane. This leads to the formation of a new intermediate where the hydroxyl groups are converted into good leaving groups (–OPPh₃⁺). Subsequently, a bromide ion (Br⁻), generated in the initial step, acts as a nucleophile and attacks the carbon atoms at the 3 and 6 positions of the phthalonitrile ring, displacing the triphenylphosphine oxide (Ph₃PO) leaving group. This two-fold nucleophilic substitution reaction results in the formation of the final product, this compound. The high temperatures in the final step of the reaction help to drive the reaction to completion and remove volatile byproducts. google.com

Atom Economy and Green Chemistry Principles in this compound Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comtaylorandfrancis.com An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.com

The two primary synthetic routes to this compound can be evaluated using this principle:

Direct Bromination: In this substitution reaction (C₈H₄N₂ + 2Br₂ → C₈H₂Br₂N₂ + 2HBr), the hydrogen bromide (HBr) produced is a byproduct. This means that not all atoms from the reactants are incorporated into the final product, leading to an atom economy of less than 100%.

The following table calculates and compares the theoretical atom economy for both pathways.

| Synthetic Pathway | Reaction Equation | Molecular Weight of Desired Product (C₈H₂Br₂N₂) | Sum of Molecular Weights of All Reactants | Theoretical Atom Economy (%) |

| Direct Bromination | C₈H₄N₂ + 2Br₂ → C₈H₂Br₂N₂ + 2HBr | 285.92 g/mol | 128.13 + 2(159.81) = 447.75 g/mol | (285.92 / 447.75) * 100 ≈ 63.9% |

| From Dihydroxy Precursor | C₈H₄N₂O₂ + 2Ph₃PBr₂ → C₈H₂Br₂N₂ + 2Ph₃PO + 2HBr | 285.92 g/mol | 160.11 + 2(422.09) = 1004.29 g/mol | (285.92 / 1004.29) * 100 ≈ 28.5% |

This table presents a theoretical calculation of atom economy based on the primary reactants and the desired product.

While the contemporary synthesis from 3,6-dihydroxyphthalonitrile offers superior yield and selectivity, its poor atom economy presents a significant drawback from a green chemistry perspective. nih.gov The generation of a large mass of byproduct highlights a trade-off between reaction efficiency (yield) and resource efficiency (atom economy). Future research could focus on developing catalytic methods that avoid the use of stoichiometric reagents like triphenylphosphine, thereby improving the environmental footprint of this compound synthesis.

Chemical Reactivity and Derivatization Strategies of 3,6 Dibromophthalonitrile

Nucleophilic Aromatic Substitution Reactions of Bromine Atoms

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying 3,6-dibromophthalonitrile. byjus.comwikipedia.org In these reactions, a nucleophile displaces one or both of the bromine atoms on the aromatic ring. The presence of the electron-withdrawing nitrile groups activates the ring, making it more susceptible to nucleophilic attack. byjus.comlibretexts.org

Introduction of Heteroatom-Containing Functional Groups (e.g., Alkoxy, Thioether, Amino)

A variety of heteroatom-containing functional groups can be introduced onto the phthalonitrile (B49051) core via SNAr reactions.

Alkoxy and Aryloxy Groups: The reaction of 4-bromo-5-nitrophthalonitrile with 2-phenylphenol (B1666276) demonstrates the introduction of an aryloxy group through nucleophilic aromatic substitution. researchgate.net

Thioether Groups: Thiol-based compounds can be integrated to introduce thioether linkages.

Amino Groups: Amines can act as nucleophiles to displace the bromine atoms, leading to the formation of aminophthalonitriles. nih.govresearchgate.net The Chichibabin reaction, for example, involves the amination of pyridine (B92270) with an alkali-metal amide. wikipedia.org

Selective Derivatization at Bromine Centers

Selective derivatization of the bromine centers can be achieved by carefully controlling the reaction conditions. The reactivity of the leaving group in nucleophilic aromatic substitution often follows the trend F > Cl > Br > I, which is opposite to the trend for SN2 reactions. youtube.com This is because the rate-determining step is the nucleophilic attack on the aromatic ring. youtube.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been widely applied to aryl halides like this compound. researchgate.netrsc.org

Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Buchwald–Hartwig)

Palladium catalysts are extensively used in cross-coupling reactions due to their efficiency and functional group tolerance. mdpi.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a valuable method for forming C(sp)-C(sp²) bonds and has been used in the synthesis of complex molecules under mild conditions. wikipedia.orgnih.gov A general procedure involves reacting a fluorocyanopyridine with a terminal alkyne in the presence of Pd(PPh₃)₄ and CuI in a THF/Et₃N solvent system. soton.ac.uk

| Aryl Halide | Alkyne | Catalyst System | Solvent | Base | Conditions | Product | Yield |

|---|---|---|---|---|---|---|---|

| Aryl or Vinyl Halide | Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst | Amine (e.g., Diethylamine) | Amine | Room Temperature | Arylalkyne or Conjugated Enyne | Varies |

| 6-bromo-3-fluoro-2-cyanopyridine | p-ethylphenylacetylene | Pd[PPh3]4, CuI | THF/Et3N | Et3N | Room Temperature, 16h | 6-((4-ethylphenyl)ethynyl)-3-fluoropicolinonitrile | Not Specified |

Buchwald–Hartwig Amination: This reaction is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org It involves the palladium-catalyzed coupling of an amine with an aryl halide. chemeurope.com The reaction typically employs a palladium precatalyst and a bulky, electron-rich phosphine (B1218219) ligand. wikipedia.org The catalytic cycle involves oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination. youtube.com

| Component | Role | Examples |

|---|---|---|

| Aryl Halide | Electrophile | Aryl bromides, chlorides, iodides, triflates |

| Amine | Nucleophile | Primary and secondary amines |

| Palladium Catalyst | Active catalytic species | Pd(0) complexes |

| Ligand | Stabilizes catalyst, influences reactivity | Bulky, electron-rich phosphines (e.g., P(t-Bu)3, BINAP) |

| Base | Deprotonates the amine | Sodium tert-butoxide, LHMDS |

Nickel-Catalyzed Coupling Reactions

Nickel catalysts offer a more cost-effective alternative to palladium for certain cross-coupling reactions. rsc.org They have been successfully employed in the coupling of arylboronic acids with various partners. For instance, a Ni(acac)₂/TFP catalyst system has been used for the synthesis of thioamides from arylboronic acids and methyl dithiocarbamates. researchgate.neteurekaselect.com Nickel-catalyzed reactions can also be used for the homocoupling of aryl halides to produce biaryls. nih.gov

Transformations Involving Nitrile Functionalities

The nitrile groups of this compound are also amenable to a variety of chemical transformations, further expanding its synthetic utility. researchgate.net The nitrile group can be converted into several other functional groups through reactions such as hydrolysis, reduction, and cycloaddition. researchgate.net

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to form amides and subsequently carboxylic acids. libretexts.org

Addition of Organometallic Reagents: Grignard reagents can add to the nitrile carbon to form imine anions, which can then be hydrolyzed to produce ketones. libretexts.org

Cycloaddition Reactions: The nitrile group can participate in [3+2] cycloaddition reactions to form nitrogen-containing heterocyclic compounds. researchgate.net

Complexation Chemistry and Ligand Design with this compound Scaffolds

The chemical reactivity of this compound serves as a cornerstone for the design of intricate ligands, primarily within the realm of phthalocyanine (B1677752) chemistry. The strategic placement of bromine atoms and the presence of two nitrile functional groups make this compound a versatile precursor for constructing highly substituted macrocyclic ligands capable of coordinating with a wide array of metal ions. The complexation chemistry is therefore intrinsically linked to the derivatization strategies that modify the basic this compound scaffold.

The primary route through which this compound-based scaffolds participate in complexation is via the formation of 1,4,8,11,15,18,22,25-octasubstituted phthalocyanine (Pc) derivatives. This process, known as cyclotetramerization, involves the metal-templated condensation of four molecules of a substituted phthalonitrile. In this context, this compound itself can be used to produce 1,4,8,11,15,18,22,25-octabromophthalocyanine metal complexes. The central cavity of the resulting phthalocyanine macrocycle is capable of chelating over 60 different metal ions. nih.gov

The design of ligands using the this compound scaffold often involves the initial substitution of the bromine atoms. This is a key strategy for tuning the electronic and physical properties of the final phthalocyanine complex. For instance, the bromine atoms can be replaced with various functional groups through nucleophilic substitution or cross-coupling reactions. These substituents can enhance the solubility of the resulting metal-phthalocyanine complex in common organic solvents, a crucial factor for their processing and application in areas like organic electronics. researchgate.net For example, the introduction of bulky groups can prevent the aggregation of the planar phthalocyanine molecules, which is known to quench their desirable photophysical properties.

The nature of the substituents on the 3,6-positions of the phthalonitrile precursor directly influences the properties of the resulting metal complex. Electron-donating or electron-withdrawing groups can alter the electron density of the phthalocyanine ring, which in turn affects the spectroscopic and electrochemical properties of the central metal ion. This provides a powerful tool for designing ligands with tailored functionalities.

The synthesis of these metal-phthalocyanine complexes is typically achieved by heating the substituted phthalonitrile precursor with a metal salt, such as a metal halide or acetate, in a high-boiling solvent. nih.gov The metal ion acts as a template, organizing the four phthalonitrile units to facilitate the macrocyclization reaction. This templating effect is a hallmark of the complexation chemistry involving phthalonitrile-derived ligands.

Below is a data table summarizing the properties of a representative metal-phthalocyanine complex derived from a substituted 3,6-dinitrile, illustrating the outcome of the ligand design and complexation process.

| Property | Value | Reference |

| Complex | 1,4,8,11,15,18,22,25-octabutoxyphthalocyaninatocopper(II) | researchgate.net |

| Precursor | 3,6-Dibutoxyphthalonitrile | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| Coordination Geometry | Distorted square planar around Cu(II) | researchgate.net |

| Key Feature | The steric hindrance between the butoxy groups causes the phthalocyanine ring to adopt a non-planar, saddle-shaped conformation. | researchgate.net |

This table highlights how the substituents introduced at the 3 and 6 positions of the phthalonitrile precursor dictate the structural characteristics of the final metal complex.

Computational and Theoretical Investigations of 3,6 Dibromophthalonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and reactivity of 3,6-Dibromophthalonitrile. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations, particularly using functionals like B3LYP with basis sets such as 6-311G(d,p), have been effectively used to determine the ground state properties of substituted phthalonitriles. ijcesen.comresearchgate.net For this compound, DFT would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles in its most stable conformation.

The presence of two bromine atoms on the benzene (B151609) ring is expected to influence the geometry through both steric and electronic effects. The C-Br bond lengths and the bond angles around the substituted carbon atoms would be of particular interest. Furthermore, DFT calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to confirm the structure. Theoretical calculations on related molecules, such as 3-nitrophthalonitrile, have shown good agreement between computed and experimental spectral data. ijcesen.com

Table 1: Predicted Ground State Properties of this compound (Illustrative)

| Property | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.89 Å |

| C≡N Bond Length | ~1.15 Å |

| C-C-Br Bond Angle | ~120° |

| Dipole Moment | ~3.5 D |

Note: These are illustrative values based on typical DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. youtube.comwikipedia.org

For this compound, the electron-withdrawing nature of the two bromine atoms and the two nitrile groups is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted phthalonitrile (B49051). The introduction of halogen atoms, such as bromine, into phthalocyanine (B1677752) precursors has been shown to lower frontier orbital energies. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 5.5 |

Note: These values are estimations based on trends observed in halogenated aromatic compounds and are for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its conformational flexibility, particularly concerning the nitrile groups, and more importantly, its intermolecular interactions in condensed phases. MD simulations model the movement of atoms and molecules over time based on a classical force field.

Such simulations on phthalonitrile-based systems have been used to study bulk properties like the glass transition temperature and the formation of crosslinked polymer networks. msu.runih.gov For this compound, MD simulations could be used to understand how molecules pack in a crystal lattice or how they behave in a solution. This would involve analyzing intermolecular forces such as van der Waals interactions and electrostatic interactions, with the bromine and nitrogen atoms being key sites for such interactions.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. This involves calculating the potential energy surface for a given reaction to identify transition states and determine activation energies. DFT is a common method for such studies.

A relevant example is the computational investigation of the reaction between 4,5-dibromo-1,2-diaminobenzene and copper cyanide to form 4,5-diaminophthalonitrile, which proceeds through distinct transition states with calculated activation energies. researchgate.net Similarly, reactions of this compound, such as the nucleophilic substitution of the bromine atoms to introduce other functional groups, could be modeled. This would provide valuable information on the reaction kinetics and help in optimizing reaction conditions.

Computational Design of Derived Materials and Properties

The computational insights gained from studying this compound can be leveraged for the in silico design of new materials with tailored properties. By computationally modifying the structure of this compound, for example by replacing the bromine atoms with other substituents, it is possible to predict how these changes will affect the electronic properties (e.g., HOMO-LUMO gap) and, consequently, the reactivity and potential applications of the resulting molecules.

Furthermore, computational methods can be used to predict the properties of polymers and macrocycles, such as phthalocyanines, derived from this compound. For instance, DFT calculations could predict the electronic and optical properties of a phthalocyanine synthesized from this precursor, which would be influenced by the peripheral bromine atoms. This predictive capability is crucial for designing materials for specific applications, such as in electronics or as functional dyes. researchgate.net

Applications of 3,6 Dibromophthalonitrile in Advanced Materials Science and Engineering

Precursor for Phthalocyanine (B1677752) and Subphthalocyanine (B1262678) Synthesis

3,6-Dibromophthalonitrile is a significant precursor in the synthesis of phthalocyanine and subphthalocyanine macrocycles. These complex aromatic compounds are of great interest in materials science due to their unique electronic and photophysical properties. The bromine substituents on the phthalonitrile (B49051) precursor allow for the formation of peripherally substituted macrocycles, which can exhibit modified properties compared to their unsubstituted parent compounds.

Synthesis of Octasubstituted Phthalocyanines

The cyclotetramerization of four phthalonitrile units in the presence of a metal salt or a strong base leads to the formation of a metallated or metal-free phthalocyanine, respectively. In the case of this compound, this reaction is expected to yield 1,4,8,11,15,18,22,25-octabromophthalocyanine. This process allows for the precise placement of eight bromine atoms on the periphery of the phthalocyanine core.

The synthesis of 1,4,8,11,15,18,22,25-octasubstituted phthalocyanines from various 3,6-disubstituted phthalonitriles has been reported, indicating a general methodology that can be applied to this compound. For instance, 3,6-bis(alkoxymethyl)phthalonitriles have been successfully converted into their corresponding octa(alkoxymethyl)phthalocyanines. researchgate.net While direct reports on the synthesis of octabromophthalocyanine from this compound are not extensively detailed in the provided search results, the established reactivity of 3,6-disubstituted phthalonitriles supports this synthetic route.

The general reaction for the formation of a metallo-octabromophthalocyanine can be represented as follows:

4 C₈H₂Br₂N₂ + M → (C₈H₂Br₂N₂)₄M

Where M represents a metal ion.

Synthesis of Boron Subphthalocyanines

Boron subphthalocyanines (BsubPcs) are another class of intriguing macrocycles that can be synthesized from phthalonitrile precursors. These cone-shaped molecules consist of three phthalonitrile units fused around a central boron atom, which is also bonded to an axial ligand. The synthesis is typically achieved through the cyclotrimerization of a phthalonitrile in the presence of a boron trihalide, such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃).

The use of 3,6-dihalophthalonitriles, including this compound, has been proposed for the synthesis of peripherally halogenated BsubPcs. scholaris.ca The strategic placement of halogens on the subphthalocyanine periphery is of interest for tuning the electronic and photophysical properties of the resulting molecule, as well as enhancing its stability. The synthesis of BsubPcs from substituted phthalonitriles is a known process, and this can be extended to this compound to produce hexabrominated boron subphthalocyanines. nih.govthieme-connect.decore.ac.uknih.gov

A proposed reaction scheme for the synthesis of chloro-B-hexabromosubphthalocyanine is:

3 C₈H₂Br₂N₂ + BCl₃ → (C₈H₂Br₂N₂)₃BCl

Impact of Bromine Substitution on Macrocycle Properties

The introduction of eight bromine atoms onto the periphery of the phthalocyanine macrocycle, or six onto the subphthalocyanine core, has a significant impact on the properties of these molecules. Bromine is an electron-withdrawing group, and its presence can modify the electronic structure of the macrocycle.

The key impacts of bromine substitution include:

Solubility: The presence of peripheral substituents can increase the solubility of phthalocyanines and subphthalocyanines in common organic solvents, which is often a challenge with the unsubstituted parent compounds. This improved solubility facilitates their processing and characterization.

Electronic Properties: The electron-withdrawing nature of bromine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the macrocycle. This can influence their redox potentials and their behavior in electronic devices.

Photophysical Properties: The introduction of heavy atoms like bromine can enhance intersystem crossing, potentially leading to higher triplet quantum yields. This is a desirable property for applications such as photodynamic therapy and in certain types of organic light-emitting diodes (OLEDs). The position of the Q-band, a characteristic absorption in the visible region for phthalocyanines, can also be red-shifted due to the influence of the peripheral substituents. nih.gov

Chemical Reactivity: The bromine atoms can serve as reactive sites for further functionalization of the macrocycle through various cross-coupling reactions. This allows for the synthesis of even more complex and tailored phthalocyanine and subphthalocyanine derivatives.

| Property | Expected Impact of Bromine Substitution |

| Solubility | Increased solubility in organic solvents |

| HOMO/LUMO Energy Levels | Lowered energy levels |

| Intersystem Crossing | Potentially enhanced |

| Q-band Absorption | Potential for red-shift |

| Reactivity | Provides sites for further functionalization |

Monomer and Building Block in High-Performance Polymer and Copolymer Architectures

This compound possesses two distinct types of reactive functional groups: the nitrile groups and the bromine atoms. This dual functionality makes it a potential candidate as a monomer or a building block in the synthesis of high-performance polymers and copolymers.

The nitrile groups can undergo cyclotrimerization to form a highly cross-linked, thermally stable triazine network, which is the basis for phthalonitrile-based polymers. These polymers are known for their exceptional thermal and oxidative stability, making them suitable for applications in high-temperature environments, such as in the aerospace and electronics industries. The presence of bromine atoms in the polymer backbone, derived from this compound, could impart flame-retardant properties to the resulting material.

Furthermore, the bromine atoms can be utilized in various polymerization reactions, such as polycondensation or cross-coupling reactions (e.g., Suzuki or Stille coupling), to form linear or branched polymers. This would allow for the incorporation of the phthalonitrile moiety into a variety of polymer architectures. While specific examples of the use of this compound as a monomer in high-performance polymers are not extensively detailed in the provided search results, its chemical structure strongly suggests its potential in this area.

Role in the Development of Organic Electronic Materials

The unique electronic and photophysical properties of phthalocyanines and subphthalocyanines make them attractive materials for applications in organic electronics. As a key precursor to these macrocycles, this compound plays an indirect but crucial role in the development of these advanced materials. nih.gov

The phthalocyanines and subphthalocyanines derived from this compound can be designed to have specific properties tailored for various organic electronic devices. The bromine substituents can be used to tune the energy levels of the materials to match the work functions of electrodes, thereby improving charge injection and transport. Additionally, the bromine atoms can serve as handles for attaching other functional groups to further modify the material's properties, such as its solubility, morphology, and charge-transport characteristics.

Organic Light-Emitting Diodes (OLEDs) and Transistors (OLETs)

Phthalocyanines are widely used in organic light-emitting diodes (OLEDs) as hole-injection or hole-transport materials due to their excellent thermal and chemical stability and their ability to form stable thin films. iaea.org Boron subphthalocyanines have also shown promise as functional materials in OLEDs. nih.gov

The octabromophthalocyanines and hexabromosubphthalocyanines synthesized from this compound could be investigated for these applications. The electron-withdrawing bromine atoms can influence the energy levels of the frontier molecular orbitals, which is a critical factor in the performance of OLEDs. The heavy-atom effect of bromine could also be exploited in the design of phosphorescent emitters for high-efficiency OLEDs.

Organic Photovoltaics (OPVs) and Solar Cells

While this compound itself is not typically a primary active component in organic solar cells, its structural motif is integral to the design of more complex molecules used in these devices. Phthalonitrile derivatives are increasingly being explored as precursors for non-fullerene acceptors (NFAs), which are a critical component in modern bulk heterojunction (BHJ) organic solar cells. rsc.orgrsc.org The electron-withdrawing nature of the nitrile groups can be harnessed to tune the electronic energy levels (HOMO and LUMO) of the resulting molecules. This is a crucial aspect in the design of efficient OPVs, as the energy level alignment between the donor and acceptor materials dictates the open-circuit voltage (Voc) and the efficiency of charge separation. researchgate.net

The development of novel phthalimide (B116566) core-based donor-acceptor molecules has been a subject of computational design, aiming to create NFAs with narrow bandgaps and red-shifted absorption spectra. nih.gov These designed molecules, which could conceptually be synthesized from precursors like this compound, exhibit promising photovoltaic parameters. Theoretical studies suggest that by modifying the terminal units of such molecules, it is possible to achieve lower bandgaps, higher dipole moments, and superior charge mobility, all of which are desirable for high-efficiency solar cells. nih.gov The rational design of NFAs with high crystallinity and photoluminescence quantum yield is a key strategy for achieving OSCs with efficiencies greater than 20%. nih.govkorea.ac.kr

Although direct experimental data on OPVs incorporating this compound is limited, the broader research on phthalonitrile-based materials strongly suggests its potential as a foundational element for the next generation of organic photovoltaic materials.

Organic Semiconductors and Charge Transport

The performance of organic electronic devices is fundamentally dependent on the charge transport properties of the organic semiconductor materials used. nih.govcolorado.edunih.gov Phthalonitrile derivatives, obtainable from starting materials like this compound, can be designed to exhibit favorable charge transport characteristics. The planar structure of the phthalonitrile core can facilitate π-π stacking in the solid state, which is essential for efficient intermolecular charge hopping. postech.ac.kr

The synthesis of conductive polymers is an area where phthalonitrile-based monomers can play a significant role. mdpi.comgoogle.com By polymerizing these monomers, it is possible to create materials with extended conjugation, which is a prerequisite for electrical conductivity. The charge carrier mobility in such polymers is highly dependent on factors such as molecular weight, film morphology, and the degree of intermolecular order.

Building Block for Functional Frameworks and Supramolecular Assemblies

The rigid structure and functional groups of this compound make it an excellent candidate as a building block for the construction of functional frameworks and supramolecular assemblies. rsc.org The nitrile groups can participate in coordination with metal ions, leading to the formation of metal-organic frameworks (MOFs). nih.govrroij.comnih.govrsc.org MOFs are a class of porous crystalline materials with a wide range of applications, including gas storage, catalysis, and sensing. The properties of the resulting MOF, such as pore size and functionality, can be tuned by the choice of the organic linker, for which this compound could serve as a precursor.

Furthermore, the bromine atoms on the phthalonitrile ring offer sites for cross-coupling reactions, enabling the synthesis of larger, more complex organic molecules. These molecules can then self-assemble into well-defined nanostructures through non-covalent interactions such as hydrogen bonding and π-π stacking. The self-assembly of phthalonitrile derivatives has been shown to lead to the formation of various morphologies, including nanofibers and vesicles.

The ability to form such organized structures is crucial for the development of materials with advanced functions. For instance, the ordered arrangement of molecules in a supramolecular assembly can enhance properties like charge transport and energy transfer, which are important for applications in optoelectronics.

Applications in Chemsensing and Molecular Recognition Systems

Derivatives of this compound have demonstrated significant potential in the field of chemosensing and molecular recognition. nih.govnih.govlandrylab.com A notable example is a fluorescent chemosensor for the selective detection of Fe³⁺ ions, which was synthesized from a derivative of 3,6-dibutoxyphthalonitrile. nih.gov This sensor, phenyl-4,4-di(3,6-dibutoxyphthalonitrile), exhibits a "turn-off" fluorescence response upon binding with Fe³⁺, allowing for its selective detection even in the presence of other metal ions. nih.gov The high selectivity and sensitivity of such sensors make them valuable for applications in environmental monitoring and biological imaging. frontiersin.orgnih.govbohrium.com

The design of such chemosensors relies on the principles of molecular recognition, where the specific interaction between the sensor molecule and the target analyte leads to a measurable signal. The phthalonitrile core can be functionalized with various recognition units to target a wide range of analytes.

Below is a table summarizing the characteristics of the Fe³⁺ chemosensor based on a 3,6-disubstituted phthalonitrile derivative.

| Chemosensor | Target Analyte | Sensing Mechanism | Response | Key Features |

| Phenyl-4,4-di(3,6-dibutoxyphthalonitrile) | Fe³⁺ | Fluorescence Quenching | "Turn-off" | High selectivity, potential for detection in mixed-ion solutions |

Derivatives as Corrosion Inhibitors

Phthalonitrile and its derivatives have been investigated as effective corrosion inhibitors for various metals, particularly steel in acidic environments. researchgate.netrsc.orgijera.com The mechanism of inhibition is attributed to the adsorption of the organic molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. nih.gov The presence of heteroatoms (nitrogen in the nitrile groups) and π-electrons in the aromatic ring of phthalonitrile derivatives facilitates their strong adsorption onto the metal surface. elsevierpure.comresearchgate.net

Studies on related phthalocyanine compounds, which can be synthesized from phthalonitrile precursors, have shown that they act as mixed-type inhibitors, retarding both the anodic and cathodic reactions of the corrosion process. researchgate.netcusat.ac.in The inhibition efficiency of these compounds generally increases with their concentration. The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer.

The effectiveness of phthalonitrile-based corrosion inhibitors can be enhanced by introducing other functional groups into the molecule. While specific studies on this compound derivatives as corrosion inhibitors are not extensively documented, the established anti-corrosion properties of the broader phthalonitrile family suggest that its derivatives would also exhibit significant inhibitory effects.

Below is a table summarizing the key aspects of phthalonitrile derivatives as corrosion inhibitors.

| Inhibitor Class | Protected Metal | Corrosive Environment | Inhibition Mechanism | Adsorption Isotherm |

| Phthalonitrile Derivatives | Steel, Iron | Acidic Media (e.g., HCl, H₂SO₄) | Adsorption on metal surface, formation of a protective film | Langmuir |

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 3,6 Dibromophthalonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3,6-dibromophthalonitrile. Both ¹H and ¹³C NMR are instrumental in confirming the molecular structure by analyzing the chemical environment of the hydrogen and carbon atoms, respectively. vscht.cz The number of signals, their chemical shifts, multiplicity (splitting patterns), and integration values in ¹H NMR spectra provide detailed information about the connectivity and arrangement of protons in the molecule. youtube.comyoutube.comyoutube.com Similarly, ¹³C NMR spectra reveal the number of unique carbon environments.

For this compound, the aromatic protons and carbons exhibit characteristic chemical shifts. The symmetry of the molecule influences the number of distinct signals observed. In derivatives of this compound, the introduction of substituents leads to changes in the chemical shifts and coupling patterns, which can be used to determine the position and nature of these substituents. Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed to establish through-bond correlations between protons and carbons, providing unambiguous structural assignments, especially for more complex derivatives.

Dynamic NMR studies can also provide information on conformational changes or restricted rotation around single bonds in derivatives of this compound, offering insights into the molecule's flexibility and steric hindrance.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the nature of chemical bonds within a molecule. nih.govsu.seksu.edu.sa These two techniques are often complementary, as some vibrational modes may be more active in one form of spectroscopy than the other. nih.govspectroscopyonline.com

For this compound, the IR and Raman spectra are characterized by specific vibrational bands corresponding to the nitrile (C≡N) group, the aromatic C-H bonds, the C-C bonds of the benzene (B151609) ring, and the C-Br bonds. The C≡N stretching vibration typically appears as a sharp and intense band in the IR spectrum. researchgate.net The positions of these bands can be influenced by the electronic effects of the bromine substituents.

In derivatives of this compound, the introduction of new functional groups will give rise to new characteristic vibrational bands in the IR and Raman spectra, confirming their presence in the molecule. nih.gov For instance, the formation of phthalocyanine (B1677752) complexes from phthalonitrile (B49051) precursors can be monitored by observing changes in the vibrational spectra. researchgate.netd-nb.info Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict vibrational frequencies and aid in the assignment of experimental spectra. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2232 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1400-1600 |

| C-Br | Stretching | 500-600 |

Note: The exact wavenumbers can vary depending on the specific molecular environment and intermolecular interactions.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the molecular formula of a compound. youtube.com For this compound, the presence of two bromine atoms results in a characteristic isotopic pattern in the mass spectrum. youtube.com Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. youtube.com This leads to a distinctive M, M+2, and M+4 peak pattern in the molecular ion region, with a relative intensity ratio of approximately 1:2:1, which is a clear indicator of the presence of two bromine atoms. youtube.com

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition and confirmation of the molecular formula.

In addition to molecular weight determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. libretexts.orgwikipedia.org Under the high-energy conditions of techniques like electron ionization (EI), the molecular ion can fragment into smaller, charged species. The masses of these fragment ions can be used to deduce the structure of the original molecule by identifying the loss of specific neutral fragments. nih.gov For this compound, fragmentation may involve the loss of bromine atoms or the nitrile groups. The analysis of these fragmentation pathways can further corroborate the proposed molecular structure.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgiastate.edu Single-crystal X-ray diffraction analysis of this compound and its derivatives can provide a wealth of structural information, including bond lengths, bond angles, and torsion angles. nih.goviucr.org This technique allows for the direct visualization of the molecule's geometry and conformation in the solid state.

The crystal structure reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as π-π stacking, halogen bonding, and hydrogen bonding (in the case of derivatives with appropriate functional groups). researchgate.netnih.gov These non-covalent interactions play a crucial role in determining the physical properties of the material.

For derivatives of this compound, X-ray diffraction can confirm the coordination geometry around a metal center in phthalocyanine complexes or elucidate the supramolecular architecture in co-crystals and polymers. The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from X-ray diffraction data. drawellanalytical.com

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound and its derivatives. sathyabama.ac.ineajournals.org CV provides information about the oxidation and reduction potentials of a molecule, the stability of the resulting redox species, and the kinetics of electron transfer processes. analis.com.mysemanticscholar.org

While this compound itself may not be highly redox-active within the typical electrochemical window, its derivatives, especially metal-containing phthalocyanines, often exhibit rich electrochemical behavior. researchgate.net The central metal ion and peripheral substituents can undergo reversible or irreversible oxidation and reduction processes. dtic.mil

A typical cyclic voltammogram plots the current response as a function of the applied potential. The positions of the anodic (oxidation) and cathodic (reduction) peaks provide the redox potentials. The shape of the voltammogram and the separation between the peak potentials can indicate the reversibility of the electron transfer process. analis.com.myresearchgate.net These electrochemical properties are critical for applications in areas such as electrocatalysis, chemical sensors, and molecular electronics.

Future Research Directions and Emerging Paradigms for 3,6 Dibromophthalonitrile Chemistry

Innovations in Sustainable Synthesis of Halogenated Phthalonitriles

The traditional synthesis of halogenated aromatic compounds, including 3,6-Dibromophthalonitrile, often involves harsh reagents and generates significant chemical waste. A prominent future direction lies in the development of more sustainable and environmentally friendly synthetic methodologies.

One promising avenue is the exploration of biocatalysis . Engineered enzymes, such as aldoxime dehydratases, have shown potential for the sustainable synthesis of aromatic nitriles from readily available aldehydes and hydroxylamine, avoiding the use of toxic cyanides. nih.govresearchgate.netchemistryviews.org Future research could focus on developing enzymes capable of tolerating and acting on halogenated substrates, offering a greener route to compounds like this compound. This approach would operate under mild reaction conditions and reduce the ecological footprint of production. nih.gov

Another area of innovation is the use of safer and more sustainable brominating agents . Traditional methods often employ molecular bromine, which is hazardous. Research into alternative brominating systems, such as those using hydrobromic acid (HBr) or sodium bromide (NaBr) with an oxidant in greener solvents like water, is gaining traction. nih.govnih.govresearchgate.net These methods can offer controllable chemoselectivity for the bromination of aromatic compounds. nih.gov The development of recyclable catalysts for these reactions will be crucial for industrial-scale sustainable production.

The principles of green chemistry , such as atom economy and the use of renewable feedstocks, will continue to guide the development of new synthetic routes. This includes exploring solvent-free reaction conditions or the use of benign solvents to minimize environmental impact.

| Parameter | Traditional Synthesis | Sustainable Synthesis |

| Reagents | Molecular bromine, toxic cyanides | Biocatalysts, HBr/NaBr with oxidants |

| Solvents | Often hazardous organic solvents | Water, benign solvents, or solvent-free |

| Conditions | Often harsh (high temp/pressure) | Mild (room temp/atmospheric pressure) |

| Byproducts | Significant hazardous waste | Minimal and less toxic byproducts |

Exploration of Novel Reactivity Pathways and Functionalization Strategies

The two bromine atoms on the this compound ring are prime sites for a variety of chemical transformations, opening up a vast landscape of potential new derivatives with tailored properties.

Cross-coupling reactions , catalyzed by transition metals like palladium, are a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. youtube.comwikipedia.org Future research will likely focus on expanding the scope of these reactions with this compound as a substrate. This could involve coupling with a diverse range of organometallic reagents to introduce new functional groups, thereby tuning the electronic and physical properties of the resulting molecules. The development of more efficient and robust catalyst systems will be key to unlocking the full potential of these reactions. researchgate.net

Beyond traditional cross-coupling, the exploration of nucleophilic aromatic substitution (SNAr) reactions at the bromine positions offers another pathway for functionalization. While the electron-withdrawing nitrile groups activate the ring towards nucleophilic attack, the steric hindrance from adjacent groups presents a challenge. Future work could involve computational studies to predict reactivity and design novel nucleophiles that can overcome these steric barriers.

The nitrile groups themselves can also be a focus of functionalization. While they are typically used for the synthesis of phthalocyanines, they can also be hydrolyzed to carboxylic acids or reduced to amines, providing further opportunities for derivatization and the creation of novel molecular architectures.

Integration into Hybrid and Nanomaterial Systems

The unique properties of this compound and its derivatives make them excellent candidates for integration into advanced hybrid and nanomaterial systems.

An emerging area is the development of phthalonitrile-graphene hybrid materials . The incorporation of graphene or its derivatives, such as few-layer graphene (FLG), into a phthalonitrile (B49051) resin matrix can significantly enhance the thermal conductivity of the resulting composite. x-mol.net Future research will likely focus on optimizing the interface between the graphene filler and the polymer matrix to maximize thermal transport. This could involve functionalizing the graphene with groups that can covalently bond with the phthalonitrile resin during curing.

Furthermore, the synthesis of phthalonitrile-based polymers with unique architectures is a growing field. For instance, the incorporation of this compound into polymer chains can be achieved through polymerization of its derivatives. These polymers can then be used to create advanced composites with exceptional thermal stability and mechanical properties, suitable for applications in aerospace and electronics. mdpi.comspecificpolymers.com

The use of phthalonitrile derivatives to create nanoparticle conjugates is another exciting direction. For example, phthalocyanines derived from functionalized phthalonitriles can be conjugated with gold nanoparticles for biological applications. Future work could explore the use of this compound as a starting point for creating a wider range of nanoparticle-organic hybrid materials with applications in sensing, catalysis, and medicine.

Computational Design and Predictive Modeling for New Material Applications

Computational chemistry and materials science are becoming indispensable tools for accelerating the discovery and design of new materials. For this compound, these approaches offer a powerful way to predict the properties of its derivatives and guide synthetic efforts.

Machine learning (ML) is emerging as a valuable tool for predicting the properties of phthalonitrile-based resins. oaepublish.com By training models on existing experimental data, ML algorithms can predict properties such as melting point, thermal stability, and mechanical strength for new, unsynthesized phthalonitrile derivatives. oaepublish.comdntb.gov.uascientifiq.ai This can significantly reduce the time and cost associated with experimental trial-and-error, allowing researchers to focus on the most promising candidates.

Quantum chemical calculations , such as Density Functional Theory (DFT), can provide detailed insights into the electronic structure and reactivity of this compound and its derivatives. eurjchem.com These calculations can be used to predict spectroscopic properties, understand reaction mechanisms, and design molecules with specific electronic properties for applications in organic electronics. mdpi.com

The synergy between computational modeling and experimental synthesis represents a powerful paradigm for the future of materials discovery based on this compound chemistry.

| Computational Method | Application for this compound |

| Machine Learning (ML) | Prediction of physical properties (melting point, thermal stability) of new derivatives and composites. |

| Density Functional Theory (DFT) | Understanding electronic structure, reactivity, and spectroscopic properties. Guiding the design of molecules for specific electronic applications. |

Unexplored Applications in Emerging Technologies and Advanced Functional Materials

While this compound is well-established as a precursor to high-temperature polymers and phthalocyanines, its potential in other emerging technologies remains largely untapped.

One area of interest is in the development of advanced functional materials for electronics . The high thermal stability and low dielectric loss of phthalonitrile-based materials make them attractive for applications in microelectronics and as ray shielding materials. rsc.org The introduction of bromine atoms in this compound could be leveraged to further tune these properties or to introduce new functionalities.

The derivatives of this compound could also find use in photodynamic therapy (PDT) . Phthalocyanines, which can be synthesized from this precursor, are known photosensitizers that can generate reactive oxygen species upon light irradiation to kill cancer cells. nih.govnih.gov The presence of heavy bromine atoms can enhance the efficiency of singlet oxygen generation, a key step in PDT. Further research into the synthesis and biological evaluation of brominated phthalocyanines derived from this compound is warranted. researchgate.netrsc.org

Finally, the unique electronic properties of halogenated organic molecules suggest potential applications in energy storage . Halogen-based redox reactions are being explored for reversible electrochemical energy storage. rsc.org Phthalonitrile-based materials are also being investigated for high-temperature energy storage applications. researchgate.net Future research could explore the use of this compound derivatives in the design of novel electrode materials or electrolytes for advanced battery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.